molecular formula C8H16BrNO2S2 B13725621 dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide

dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide

Katalognummer: B13725621
Molekulargewicht: 302.3 g/mol
InChI-Schlüssel: DPRNCEFMVHHHSJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide is a complex organic compound with a unique structure that includes a sulfonyl group, a sulfanyl group, and a prop-2-ynylazanium moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide typically involves multiple steps. One common method includes the reaction of a dimethyl compound with a methylsulfonylsulfanyl precursor under controlled conditions. The reaction is often carried out in the presence of a strong base and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and catalysts is often preferred to minimize waste and reduce the environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

Dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate inflammatory responses and microbial growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H16BrNO2S2

Molekulargewicht

302.3 g/mol

IUPAC-Name

dimethyl-(2-methylsulfonylsulfanylethyl)-prop-2-ynylazanium;bromide

InChI

InChI=1S/C8H16NO2S2.BrH/c1-5-6-9(2,3)7-8-12-13(4,10)11;/h1H,6-8H2,2-4H3;1H/q+1;/p-1

InChI-Schlüssel

DPRNCEFMVHHHSJ-UHFFFAOYSA-M

Kanonische SMILES

C[N+](C)(CCSS(=O)(=O)C)CC#C.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.